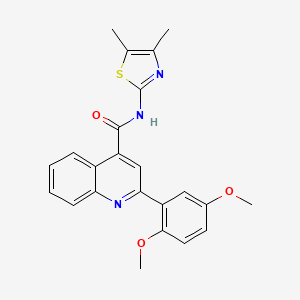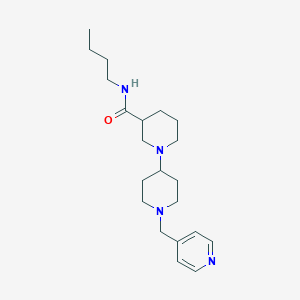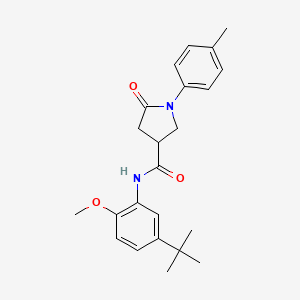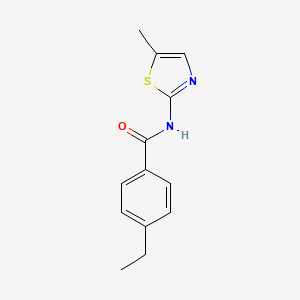![molecular formula C19H23F2NO2 B6117389 [5-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-2-furyl]methanol](/img/structure/B6117389.png)
[5-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-2-furyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-2-furyl]methanol, also known as F13714, is a promising drug candidate for the treatment of various neurological disorders. This compound has been extensively studied for its potential therapeutic effects on diseases such as Parkinson's, Alzheimer's, and schizophrenia. In
Mécanisme D'action
[5-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-2-furyl]methanol acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors. This means that it can activate these receptors to a certain extent, but not to the same degree as full agonists. This compound also acts as an antagonist at serotonin 5-HT2A receptors, which are involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
In animal studies, this compound has been shown to improve cognitive function, reduce anxiety-like behavior, and increase locomotor activity. This compound has also been shown to increase the release of dopamine and serotonin in the prefrontal cortex, which is associated with improved cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of studying [5-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-2-furyl]methanol in the lab is that it has a high affinity for dopamine D2 and serotonin 5-HT1A receptors, which are both involved in the regulation of mood and cognitive function. However, one limitation is that this compound has a low bioavailability, which means that it may not be effective when administered orally.
Orientations Futures
There are several future directions for the study of [5-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-2-furyl]methanol. One direction is to investigate its potential therapeutic effects on other neurological disorders, such as depression and anxiety disorders. Another direction is to develop more efficient synthesis methods to increase the yield of this compound. Finally, further research is needed to determine the optimal dosage and administration route for this compound to maximize its therapeutic effects.
Méthodes De Synthèse
The synthesis of [5-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-2-furyl]methanol involves several steps, including the reaction of 2,4-difluorobenzyl chloride with 3-(piperidin-1-yl)propan-1-amine to yield 2-(2,4-difluorophenyl)ethylpiperidine. This intermediate is then reacted with 2-furaldehyde to produce this compound. The overall yield of this synthesis method is around 20%.
Applications De Recherche Scientifique
[5-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-2-furyl]methanol has been extensively studied for its potential therapeutic effects on various neurological disorders. In vitro studies have shown that this compound has a high affinity for dopamine D2 and serotonin 5-HT1A receptors. This compound has also been shown to increase the release of dopamine and serotonin in the prefrontal cortex, which is associated with improved cognitive function.
Propriétés
IUPAC Name |
[5-[[3-[2-(2,4-difluorophenyl)ethyl]piperidin-1-yl]methyl]furan-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F2NO2/c20-16-6-5-15(19(21)10-16)4-3-14-2-1-9-22(11-14)12-17-7-8-18(13-23)24-17/h5-8,10,14,23H,1-4,9,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMJDVBVVACBGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(O2)CO)CCC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-benzyl-8-[3-(ethylthio)-1H-1,2,4-triazol-5-yl]pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6117310.png)
![8-(4-hydroxyphenyl)-1,3-dimethyl-7-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B6117312.png)
![2-(2-fluorophenyl)-N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]acetamide](/img/structure/B6117317.png)
![{1-[3-(2-methoxyphenyl)propanoyl]-3-piperidinyl}[3-(trifluoromethyl)phenyl]methanone](/img/structure/B6117322.png)
![3-[(4-fluorobenzyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B6117328.png)

![N-(4-isopropylphenyl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6117333.png)


![(2-{[4-(1-naphthylmethoxy)benzylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B6117372.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-2-thiophenecarboxamide](/img/structure/B6117375.png)
![{3-benzyl-1-[(2-methoxy-5-methylphenyl)sulfonyl]-3-piperidinyl}methanol](/img/structure/B6117378.png)


